molecular formula C20H21N7O3S3 B2647037 2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 872998-16-8

2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2647037
CAS RN: 872998-16-8
M. Wt: 503.61
InChI Key: DBYYTFNWHAGZCE-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been of interest in medicinal chemistry due to their diverse biological activities . They are present in a variety of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various types of diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles are largely dependent on their substituents. For example, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by their substituents. For example, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

  • Anticancer Effects : Compounds similar to the queried chemical have been studied for their anticancer properties. For instance, a study by Wang et al. (2015) examined derivatives of a related compound with potent antiproliferative activities against human cancer cell lines. These compounds were found to inhibit tumor growth effectively in mice models, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).

  • Anti-asthmatic Activities : Kuwahara et al. (1997) synthesized and evaluated derivatives of a similar compound for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Certain derivatives showed excellent anti-asthmatic activity, indicating their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

  • Insecticidal Properties : Fadda et al. (2017) investigated derivatives of a related compound for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of such compounds in agricultural applications, specifically in pest control (Fadda et al., 2017).

  • Antimicrobial Evaluation : Bhuiyan et al. (2006) studied derivatives of a related compound for their pronounced antimicrobial activity. This research suggests the potential use of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Herbicidal Activity : Chen et al. (2009) designed and synthesized a compound related to the queried chemical as an acetohydroxyacid synthase inhibitor, a group of herbicides. This compound displayed significant herbicidal activity against various broad-leaf weeds, suggesting its potential as a herbicide (Chen et al., 2009).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their structure and target. Some compounds efficiently inhibit metabolic enzymes such as acetylcholinesterase I and II .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary widely depending on their structure. Some compounds have been evaluated on normal cell lines for safety .

Future Directions

The future directions in the field of 1,2,4-triazole research could involve the design of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further hit-to-lead optimization studies could also be conducted to boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name

2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S3/c1-13-3-5-15(6-4-13)33(29,30)21-10-9-17-25-24-16-7-8-19(26-27(16)17)31-12-18(28)23-20-22-14(2)11-32-20/h3-8,11,21H,9-10,12H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYYTFNWHAGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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